molecular formula C13H11N3O3 B11860839 5-(3-Amino-1-methyl-1H-indazol-5-yl)furan-2-carboxylic acid

5-(3-Amino-1-methyl-1H-indazol-5-yl)furan-2-carboxylic acid

Cat. No.: B11860839
M. Wt: 257.24 g/mol
InChI Key: LEESWPFPAAYFQZ-UHFFFAOYSA-N
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Description

5-(3-Amino-1-methyl-1H-indazol-5-yl)furan-2-carboxylic acid is a heterocyclic compound that contains both indazole and furan moieties

Preparation Methods

The synthesis of 5-(3-Amino-1-methyl-1H-indazol-5-yl)furan-2-carboxylic acid typically involves multi-step organic synthesisThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

5-(3-Amino-1-methyl-1H-indazol-5-yl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

5-(3-Amino-1-methyl-1H-indazol-5-yl)furan-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 5-(3-Amino-1-methyl-1H-indazol-5-yl)furan-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar compounds to 5-(3-Amino-1-methyl-1H-indazol-5-yl)furan-2-carboxylic acid include other indazole and furan derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example:

By comparing these compounds, the unique properties of this compound can be highlighted, such as its specific binding affinity to certain biological targets and its potential therapeutic applications.

Properties

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

5-(3-amino-1-methylindazol-5-yl)furan-2-carboxylic acid

InChI

InChI=1S/C13H11N3O3/c1-16-9-3-2-7(6-8(9)12(14)15-16)10-4-5-11(19-10)13(17)18/h2-6H,1H3,(H2,14,15)(H,17,18)

InChI Key

LEESWPFPAAYFQZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C3=CC=C(O3)C(=O)O)C(=N1)N

Origin of Product

United States

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